molecular formula C12H20Si2 B13392957 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne

1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne

Cat. No.: B13392957
M. Wt: 220.46 g/mol
InChI Key: AIXQKVZCTRWEGP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexen-diyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne can be synthesized through a multi-step process involving the coupling of trimethylsilyl-protected alkynes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,6-dibromohexane and trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.

    Substitution: Electrophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) under controlled conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or organometallic derivatives.

Scientific Research Applications

Chemistry: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to introduce silyl groups into polymer chains enhances the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne primarily involves its ability to undergo various chemical transformations due to the presence of reactive triple bonds and silyl groups. These transformations can lead to the formation of new chemical bonds and the introduction of functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

  • 1,4-Bis-(trimethylsilyl)-1,3-butadiyne
  • 1,6-Bis-(trimethylsilyl)-1,3,5-hexatriyne
  • 1,3,5-Tris-(trimethylsilyl)-benzene

Comparison: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is unique due to its hexen-diyne backbone, which provides distinct reactivity compared to other silylated compounds. The presence of two trimethylsilyl groups enhances its stability and allows for selective functionalization. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile building block in organic synthesis and materials science.

Properties

Molecular Formula

C12H20Si2

Molecular Weight

220.46 g/mol

IUPAC Name

trimethyl-[(E)-6-trimethylsilylhex-3-en-1,5-diynyl]silane

InChI

InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

AIXQKVZCTRWEGP-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C#CC=CC#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.